
5-(Trifluoromethyl)pyrimidin-2-ol
Vue d'ensemble
Description
5-(Trifluoromethyl)pyrimidin-2-ol is a heterocyclic compound with the molecular formula C5H3F3N2O and a molecular weight of 164.09 . It is a pyrimidine derivative and is often used as a building block in various applications .
Synthesis Analysis
The synthesis of 5-(Trifluoromethyl)pyrimidin-2-ol and its derivatives has been a subject of interest in the scientific community . For instance, a study reported the synthesis of trifluoromethylpyridines, which are structurally similar to 5-(Trifluoromethyl)pyrimidin-2-ol, and their applications in the agrochemical and pharmaceutical industries . Another study described the design and synthesis of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors .Molecular Structure Analysis
The molecular structure of 5-(Trifluoromethyl)pyrimidin-2-ol can be represented by the InChI code 1S/C5H3F3N2O/c6-5(7,8)3-1-9-4(11)10-2-3/h1-2H,(H,9,10,11) .Applications De Recherche Scientifique
Pharmaceutical Development
The trifluoromethyl group in compounds like 5-(Trifluoromethyl)pyrimidin-2-ol is often associated with a range of pharmacological activities. This compound can be utilized in the synthesis of drugs that require increased metabolic stability and lipophilicity. The presence of the trifluoromethyl group can enhance the binding affinity of the drug to its target, potentially leading to more effective medications .
Drug Design
Researchers can use 5-(Trifluoromethyl)pyrimidin-2-ol as a building block in drug design, particularly for creating molecules with enhanced penetration through biological membranes due to the lipophilic nature of the trifluoromethyl group .
Fungicidal Research
There is potential for 5-(Trifluoromethyl)pyrimidin-2-ol to be used in the synthesis of fungicidal agents. Its incorporation into new compounds could lead to the development of fungicides with novel modes of action and improved efficacy .
Safety and Hazards
The safety information for 5-(Trifluoromethyl)pyrimidin-2-ol indicates that it may be harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
5-(trifluoromethyl)-1H-pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F3N2O/c6-5(7,8)3-1-9-4(11)10-2-3/h1-2H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUAWDIFZEBBSPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=O)N1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30536600 | |
| Record name | 5-(Trifluoromethyl)pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30536600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Trifluoromethyl)pyrimidin-2-ol | |
CAS RN |
83767-80-0 | |
| Record name | 5-(Trifluoromethyl)pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30536600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

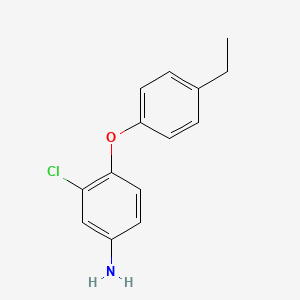
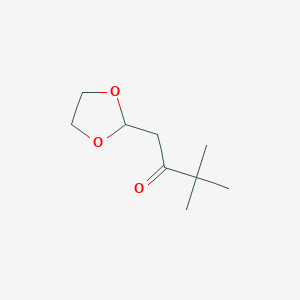
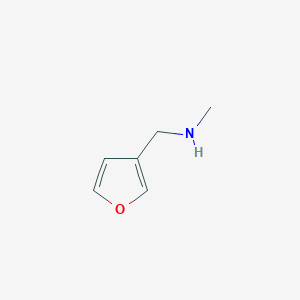

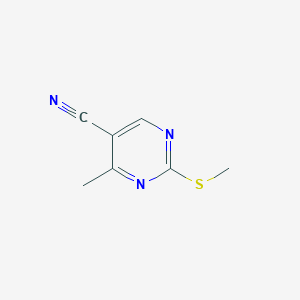
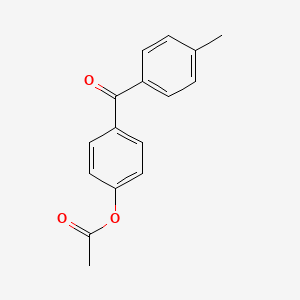

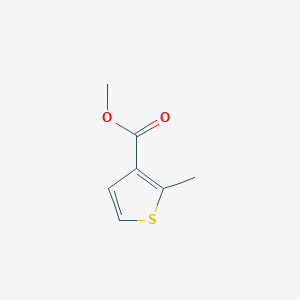
![[3-(Trifluoromethyl)phenoxy]acetyl chloride](/img/structure/B1315536.png)
![Ethyl 3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1315539.png)

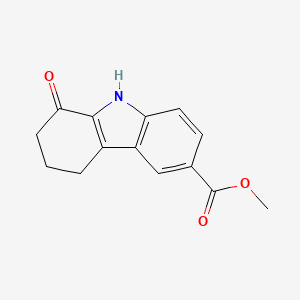
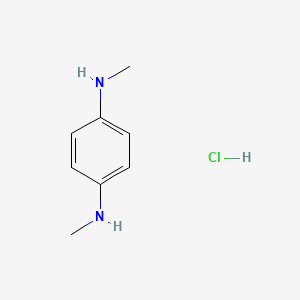
![{2-[(2,4-Dichlorobenzyl)thio]ethyl}amine](/img/structure/B1315552.png)